

Application Notes and Protocols for AGN-195183 Experiments

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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190

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These application notes provide a comprehensive overview of the experimental use of **AGN-195183**, a potent and selective retinoic acid receptor alpha (RAR α) agonist. The following sections detail its dosage and concentration in various experimental models, provide protocols for key experiments, and illustrate its signaling pathway.

Data Presentation: Dosage and Concentration

The following tables summarize the quantitative data for **AGN-195183** in different experimental contexts, facilitating easy comparison of effective concentrations and dosages.

Table 1: In Vitro Efficacy of **AGN-195183** in Human Breast Cancer Cell Lines

Cell Line	Receptor Status	Parameter	Value (nM)	Reference
T-47D	ER+	IC50	1.4	[1]
SK-BR-3	ER-	IC50	11	[1]

ER+: Estrogen Receptor Positive, ER-: Estrogen Receptor Negative, IC50: Half-maximal inhibitory concentration.

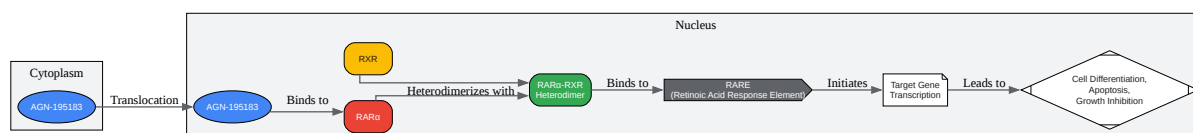
Table 2: In Vivo and Clinical Dosage of **AGN-195183**

Model	Condition	Dosage	Administration Route	Reference
Human (Phase I Clinical Trial)	Relapsed or Refractory AML/MDS	50 mg or 75 mg daily	Oral	[2]
Rat (Glomerulonephritis Model)	Anti-Thy1.1-induced glomerulonephritis	Not specified for AGN-195183. Other retinoids used at 10 mg/kg.	Subcutaneous injection	[3]
Murine (AML Model)	Acute Myeloid Leukemia	Not specified for AGN-195183. General retinoid treatment protocols referenced.	Oral/Systemic	[4][5]

AML: Acute Myeloid Leukemia, MDS: Myelodysplastic Syndrome.

Signaling Pathway

AGN-195183 functions as a selective agonist for the Retinoic Acid Receptor Alpha (RAR α). Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activators and subsequent regulation of target gene transcription. This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis.[6][7][8]



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Caption: **AGN-195183** signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving **AGN-195183**, based on established methodologies for RAR α agonists.

In Vitro: Breast Cancer Cell Growth Inhibition Assay

This protocol describes a method to assess the anti-proliferative effects of **AGN-195183** on human breast cancer cell lines T-47D and SK-BR-3.^{[9][10][11]}

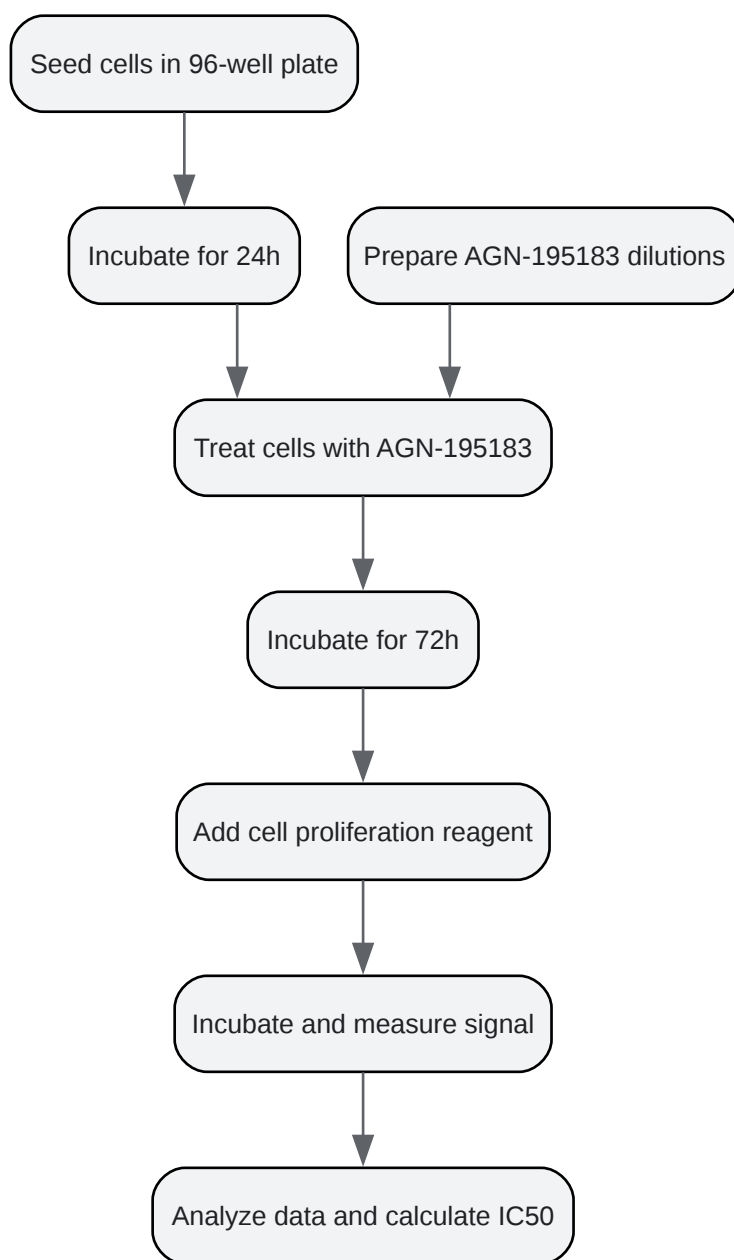
Materials:

- T-47D and SK-BR-3 human breast cancer cell lines
- Appropriate cell culture medium (e.g., RPMI-1640 for T-47D, McCoy's 5A for SK-BR-3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **AGN-195183** stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- Cell proliferation assay reagent (e.g., MTT, XTT, or PrestoBlue™)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count T-47D and SK-BR-3 cells.
 - Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.

- Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Treatment with **AGN-195183**:
 - Prepare serial dilutions of **AGN-195183** in culture medium from the stock solution to achieve final concentrations ranging from 0.1 nM to 1 μM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
 - Remove the medium from the wells and add 100 μL of the prepared **AGN-195183** dilutions or vehicle control.
 - Incubate the plates for 72 hours at 37°C and 5% CO₂.
- Assessment of Cell Viability:
 - After the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time (e.g., 1-4 hours for MTT).
 - Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance/fluorescence from all readings.
 - Normalize the data to the vehicle-treated control wells (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the **AGN-195183** concentration.
 - Calculate the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for cell growth inhibition assay.

In Vivo: Murine Model of Acute Myeloid Leukemia (AML)

This protocol provides a general framework for evaluating the efficacy of **AGN-195183** in a murine model of AML, based on established procedures for studying RAR α agonists in this context.^{[4][5]}

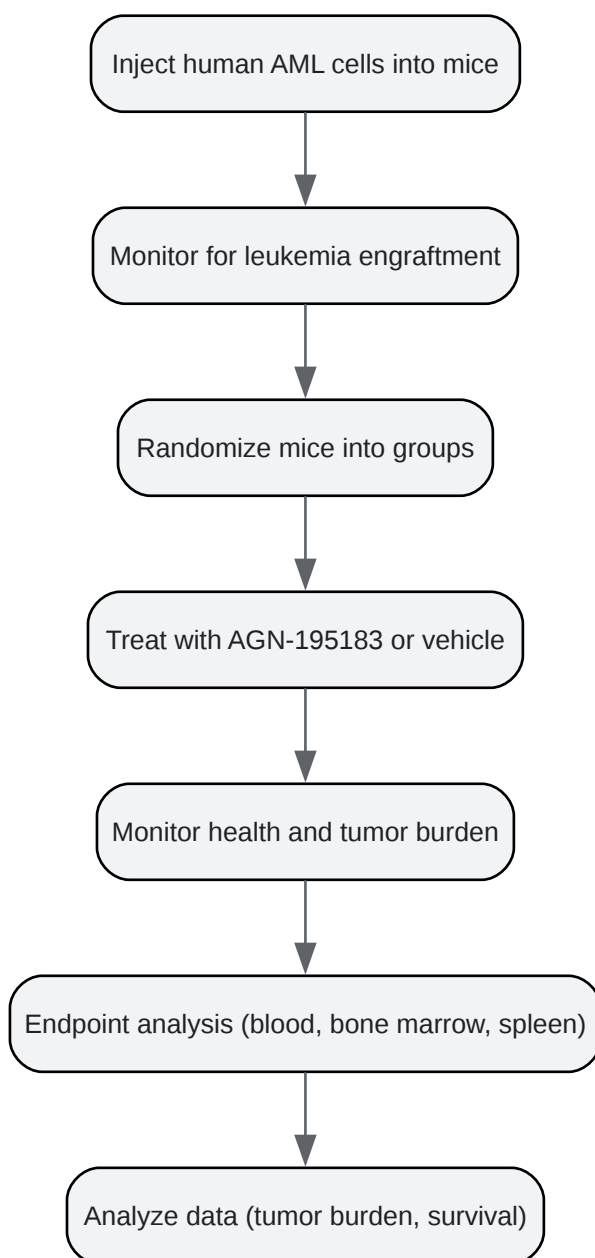
Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG)
- Human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells
- **AGN-195183** formulated for oral administration
- Vehicle control
- Complete blood count (CBC) analyzer
- Flow cytometer and relevant antibodies (e.g., human CD45, CD33)

Procedure:

- AML Model Establishment:
 - Inject a defined number of human AML cells (e.g., 1×10^6) intravenously or intraperitoneally into immunodeficient mice.
 - Monitor the mice for signs of leukemia development, such as weight loss, hunched posture, and ruffled fur.
 - Confirm engraftment by periodically analyzing peripheral blood for the presence of human AML cells (hCD45+).
- **AGN-195183** Treatment:
 - Once leukemia is established (e.g., >1% human AML cells in peripheral blood), randomize the mice into treatment and control groups.
 - Administer **AGN-195183** orally at a predetermined dose (e.g., based on the human equivalent dose from clinical trials) daily or on a specified schedule.
 - Administer the vehicle control to the control group.
- Monitoring and Endpoint Analysis:

- Monitor the body weight and clinical signs of the mice regularly.
- Perform CBCs to assess the impact on peripheral blood cell counts.
- Use flow cytometry to quantify the percentage of human AML cells in peripheral blood, bone marrow, and spleen at the end of the study.
- At the study endpoint (e.g., predetermined time point or when control mice show advanced disease), euthanize the mice and harvest tissues (bone marrow, spleen, liver) for further analysis (e.g., histology, flow cytometry).
- Data Analysis:
 - Compare the tumor burden (percentage of AML cells) in the treatment group versus the control group.
 - Analyze survival data using Kaplan-Meier curves.
 - Statistically analyze differences in blood counts and organ infiltration.



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Caption: Workflow for AML murine model experiment.

In Vivo: Rat Model of Glomerulonephritis

This protocol outlines a general procedure for assessing the therapeutic potential of **AGN-195183** in a rat model of mesangioproliferative glomerulonephritis, based on studies using other retinoids.^{[3][12][13]}

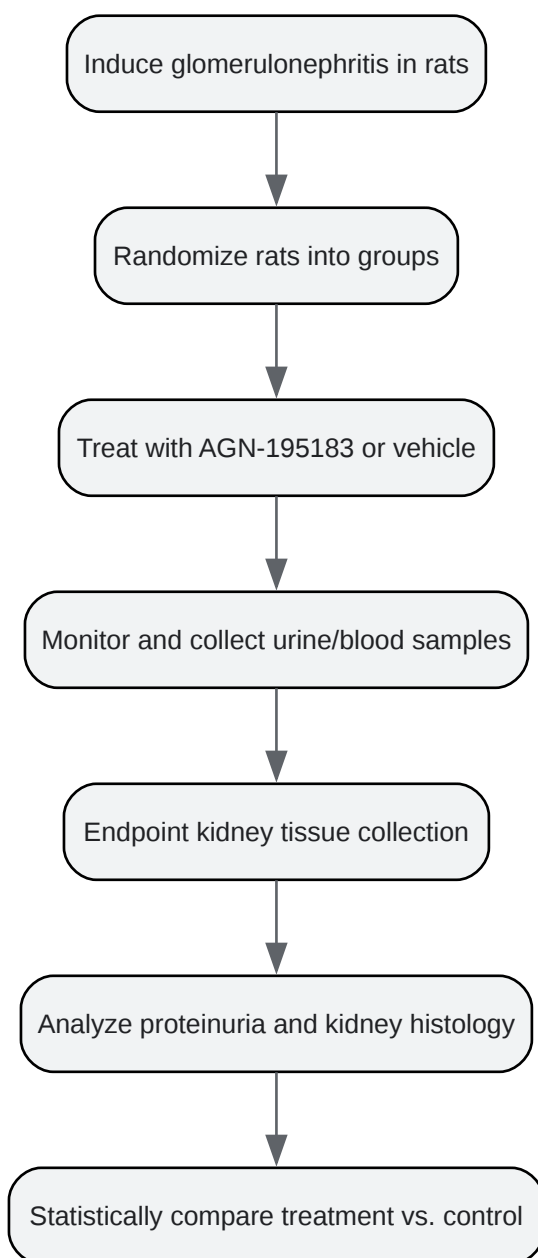
Materials:

- Male Wistar rats
- Anti-Thy1.1 antibody
- **AGN-195183** formulated for subcutaneous injection or oral gavage
- Vehicle control
- Metabolic cages for urine collection
- Assay kits for urinary albumin and creatinine

Procedure:

- Induction of Glomerulonephritis:
 - Induce glomerulonephritis by a single intravenous injection of anti-Thy1.1 antibody.
- **AGN-195183** Treatment:
 - Randomize the rats into treatment and control groups.
 - Begin treatment with **AGN-195183** or vehicle control at a specified time point after disease induction (e.g., day 1 or day 3).
 - Administer the drug daily via the chosen route for a defined period (e.g., 7-14 days).
- Monitoring and Sample Collection:
 - House the rats in metabolic cages to collect 24-hour urine samples at baseline and at various time points during the study.
 - Monitor blood pressure.
 - Collect blood samples at the end of the study for serum creatinine and blood urea nitrogen (BUN) analysis.

- Endpoint Analysis:
 - Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio as an indicator of proteinuria.
 - At the end of the experiment, euthanize the rats and perfuse the kidneys.
 - Process kidney tissue for histological analysis (e.g., PAS staining) to assess glomerular lesions, cell proliferation, and matrix expansion.
- Data Analysis:
 - Compare the urinary albumin-to-creatinine ratio, blood pressure, serum creatinine, and BUN levels between the treatment and control groups.
 - Quantify glomerular damage using a scoring system on the histological sections.
 - Use appropriate statistical tests to determine the significance of the observed differences.



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Caption: Workflow for glomerulonephritis rat model.

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